N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide
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Description
N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating various physiological processes in the body.
Scientific Research Applications
Synthesis and Chemical Structure Analysis:
- Rady and Barsy (2006) discussed the synthesis of various pyridine and pyridazine derivatives, including those structurally related to the compound . Their work contributes to the understanding of the chemical structures and synthetic pathways of these compounds (Rady & Barsy, 2006).
- Huard et al. (2012) reported on the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting the chemical strategies to create complex molecules related to the compound of interest (Huard et al., 2012).
Pharmacological Applications:
- Wu et al. (2017) explored the antitumor activity of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which shares a similar structure with the compound . Their research provides insights into the potential therapeutic applications of these compounds in cancer treatment (Wu et al., 2017).
Molecular Interactions and Stability:
- Chen et al. (2021) conducted a study on the synthesis, crystal structure, and vibrational properties of a compound structurally related to N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide. This research is significant for understanding the molecular interactions and stability of such compounds (Chen et al., 2021).
Antibacterial and Antifungal Properties:
- Gullapelli et al. (2014) investigated the antibacterial activity of benzimidazole-based pyrimidine derivatives, which could inform the potential antibacterial properties of similar compounds (Gullapelli et al., 2014).
Bioactive Properties and Potential Applications:
- Mary et al. (2020) focused on bioactive benzothiazolinone acetamide analogs, analyzing their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells. This research is relevant for understanding the broader applications of similar compounds in various fields (Mary et al., 2020).
properties
IUPAC Name |
N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-15-11-21-24(19(2,3)4)17(15)18(26)23(22-13)12-16(25)20-10-14-8-6-5-7-9-14/h5-9,11H,10,12H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIXMOPQMITCTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide |
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